molecular formula C23H14ClN3O4S B11581528 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

Cat. No.: B11581528
M. Wt: 463.9 g/mol
InChI Key: QSZLIYLHHYXLRD-XMHGGMMESA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a chlorobenzenesulfonyl group, a phenoxy group, and a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4-chlorobenzenesulfonyl chloride and 4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C23H14ClN3O4S

Molecular Weight

463.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C23H14ClN3O4S/c24-16-9-11-18(12-10-16)32(29,30)19(15-25)14-20-22(31-17-6-2-1-3-7-17)26-21-8-4-5-13-27(21)23(20)28/h1-14H/b19-14+

InChI Key

QSZLIYLHHYXLRD-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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